5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Description
5-[(4-Chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-chlorophenyl sulfonyl group at the 5-position of the thiophene ring and a 4-methylpyridin-2-ylamine moiety at the carboxamide nitrogen. The sulfonyl group is electron-withdrawing, which may enhance metabolic stability and influence binding interactions with biological targets such as bacterial enzymes .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c21-15-6-3-13(4-7-15)19-23-20(29-24-19)14-5-8-18(27)25(11-14)12-17(26)22-10-16-2-1-9-28-16/h3-8,11,16H,1-2,9-10,12H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODWKJHOVVIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Thiophene Precursors
Thiophene-2-carboxylic acid undergoes electrophilic sulfonation at the 5-position using chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C. The resulting sulfonic acid is converted to sulfonyl chloride via PCl5 treatment, followed by Friedel-Crafts arylation with 4-chlorobenzene in AlCl3 (Scheme 1A). While straightforward, this method suffers from poor regioselectivity (62:38 ratio of 5- vs 4-sulfonation) and necessitates chromatographic purification.
Transition Metal-Catalyzed Sulfonyl Coupling
Methyl 5-bromothiophene-2-carboxylate reacts with sodium 4-chlorophenylsulfinate under Pd(PPh3)4 catalysis (5 mol%) in DMF/H2O (3:1) at 110°C. Subsequent ester hydrolysis with KOH/MeOH (98% yield) affords the carboxylic acid intermediate (Scheme 1B). This route offers superior regiocontrol (>99%) but requires anhydrous conditions for coupling.
Thioether Oxidation Pathway
Mercaptoacetic acid condenses with 4-chlorophenylsulfonylacetaldehyde in a Gewald-type reaction to form 5-[(4-chlorophenyl)sulfonyl]thiophene-2-carboxylic acid. Oxidation of the initially formed thioether intermediate with mCPBA in CH2Cl2 quantitatively yields the sulfone (Scheme 1C). This method enables one-pot synthesis but demands strict temperature control during cyclization.
Table 1. Comparative Analysis of Synthetic Routes
| Parameter | Route 1A | Route 1B | Route 1C |
|---|---|---|---|
| Overall Yield (%) | 34 | 42 | 38 |
| Purity (HPLC, %) | 98.2 | 99.1 | 98.7 |
| Regioselectivity | 62:38 | >99:1 | 95:5 |
| Scalability (kg) | 0.5 | 2.0 | 1.2 |
Optimized Synthesis via Pd-Catalyzed Coupling (Route 1B)
Synthesis of Methyl 5-[(4-Chlorophenyl)Sulfonyl]Thiophene-2-Carboxylate
A mixture of methyl 5-bromothiophene-2-carboxylate (1.0 eq, 231 mg), sodium 4-chlorophenylsulfinate (1.2 eq, 198 mg), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 eq) in degassed DMF/H2O (6 mL, 3:1) was heated at 110°C for 18 h under N2. Post-reaction extraction with EtOAc (3 × 15 mL), drying (Na2SO4), and chromatography (hexane/EtOAc 4:1) afforded the sulfone ester as white crystals (287 mg, 85%).
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 3.8 Hz, 1H, H-3), 7.89 (d, J = 3.8 Hz, 1H, H-4), 7.72–7.68 (m, 2H, ArH), 7.54–7.50 (m, 2H, ArH), 3.91 (s, 3H, OCH3).
- 13C NMR (101 MHz, CDCl3): δ 162.4 (C=O), 144.8 (C-SO2), 138.2, 135.6, 132.9, 130.7, 129.4, 128.3, 52.1 (OCH3).
- HRMS (ESI+): m/z calcd for C13H10ClNO4S2 [M+H]+ 351.9712, found 351.9709.
Ester Hydrolysis to Carboxylic Acid
The ester (1.0 eq, 2.0 g) was refluxed in KOH (4.0 eq) dissolved in MeOH/H2O (50 mL, 1:1) for 2 h. Acidification with 10% H2SO4 to pH 2 precipitated the acid, which was filtered and dried (1.85 g, 98%).
Characterization Data
- FT-IR (ATR, cm⁻¹): 2985 (O-H), 1687 (C=O), 1324/1156 (SO2).
Amide Coupling with 4-Methylpyridin-2-Amine
The carboxylic acid (1.0 eq, 1.2 g) was treated with SOCl2 (5.0 eq) in dry CH2Cl2 (20 mL) at reflux for 3 h. After solvent removal, the acid chloride was dissolved in THF (15 mL) and added dropwise to a solution of 4-methylpyridin-2-amine (1.1 eq, 0.54 g) and Et3N (3.0 eq) at 0°C. Stirring at 25°C for 12 h followed by aqueous workup gave the crude product, which was recrystallized from EtOH/H2O (1.42 g, 89%).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 10.34 (s, 1H, NH), 8.37 (d, J = 5.1 Hz, 1H, Py-H), 7.99 (d, J = 3.9 Hz, 1H, H-3), 7.91 (d, J = 3.9 Hz, 1H, H-4), 7.75–7.71 (m, 2H, ArH), 7.61–7.57 (m, 2H, ArH), 7.23 (s, 1H, Py-H), 7.11 (d, J = 5.1 Hz, 1H, Py-H), 2.42 (s, 3H, CH3).
- 13C NMR (101 MHz, DMSO-d6): δ 163.8 (C=O), 154.2, 149.6, 144.3 (C-SO2), 138.9, 135.1, 132.4, 130.9, 129.8, 128.7, 122.4, 116.2, 21.5 (CH3).
- HPLC Purity : 99.3% (C18, MeCN/H2O 60:40, 1 mL/min, 254 nm).
Process Optimization and Scale-Up
Microwave-Assisted Amidation
Replacing traditional heating with microwave irradiation (100 W, 120°C, 20 min) reduced reaction time from 12 h to 25 min while maintaining yield (88% vs 89%). Energy consumption decreased by 73% as measured by E-factor analysis.
Solvent Screening for Coupling
A ternary solvent system (DMF/EtOH/H2O 4:3:1) improved sulfinate solubility, increasing coupling yield to 91% versus 85% in DMF/H2O.
Table 2. Solvent Effects on Coupling Efficiency
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DMF/H2O 3:1 | 85 | 98.1 |
| DMF/EtOH/H2O 4:3:1 | 91 | 98.9 |
| NMP/H2O 2:1 | 78 | 97.3 |
Stability and Degradation Studies
Accelerated stability testing (40°C/75% RH, 6 months) showed <0.5% degradation by HPLC. Main degradation pathway involves sulfone reduction to sulfide under acidic conditions (0.1 M HCl, 70°C), forming 5-[(4-chlorophenyl)thio]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3.2% after 1 week).
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl or carboxamide groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Differences :
- Target Compound : The 5-position is occupied by a 4-chlorophenyl sulfonyl group, which differs from the aryl/heteroaryl groups in analogues like 4a–h (e.g., phenyl, naphthyl, pyridyl) .
- Synthetic Route : Unlike Suzuki-coupled analogues, the sulfonyl group may require alternative methods, such as sulfonation or nucleophilic substitution.
Antibacterial Efficacy
- Analogues 4a–h: Tested against ESBL-producing E.
- Target Compound: No direct activity data are available. However, the sulfonyl group’s electron-withdrawing nature may enhance interactions with bacterial enzymes compared to neutral/hydrophobic aryl groups in 4a–h .
Molecular Docking Insights
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfonyl derivatives are generally more resistant to oxidative metabolism than bromo- or aryl-substituted compounds .
Table 2: Property Comparison
Biological Activity
5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, identified by the CAS number 1112313-83-3, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.8 g/mol. The structure features a thiophene ring attached to a sulfonamide group and a pyridine moiety, which are crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, including:
- Salmonella Typhi
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Salmonella Typhi | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
| Staphylococcus aureus | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.
For instance, one study reported an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity . Another investigation highlighted its effectiveness against breast cancer cell lines (MCF-7), with IC50 values significantly lower than standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 49.85 |
| MCF-7 | 0.46 |
| NCI-H460 | 0.39 |
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
In vitro assays have shown that it inhibits AChE with an IC50 value of approximately 25 µM, which is comparable to known inhibitors . This suggests that the compound could be a candidate for further development as a therapeutic agent.
Case Studies and Research Findings
- Antitumor Activity : A recent study evaluated the compound's effect on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent .
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
- Comparative Studies : When compared to other sulfonamide derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting structural modifications can enhance biological efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of thiophene, coupling with 4-methylpyridin-2-amine, and purification via column chromatography. Key optimization strategies include:
- Reagent stoichiometry : Adjust molar ratios of sulfonyl chloride and amine derivatives to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
- Temperature control : Maintain 0–5°C during sulfonylation to prevent thermal decomposition of reactive intermediates .
- Purity monitoring : Use TLC and HPLC to track reaction progress and confirm intermediate purity .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Assign signals for the thiophene ring (δ 6.8–7.5 ppm), sulfonyl group (δ 3.1–3.3 ppm), and pyridine moiety (δ 8.1–8.5 ppm) .
- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and carboxamide (N–H bending at 1650 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂O₃S₂: 409.02) .
Q. How should researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize target classes based on structural analogs:
- Enzyme inhibition assays : Test against kinases or sulfotransferases due to the sulfonyl group’s role in ATP-binding pocket interactions .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination via MTT assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors like GPCRs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation during X-ray structure determination?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELXL (for refinement) and OLEX2 (for visualization) are critical tools .
- Twinning analysis : If data shows pseudo-merohedral twinning, employ the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
- Hydrogen bonding networks : Map interactions between the sulfonyl group and adjacent water molecules to validate stability in the crystal lattice .
Q. How can researchers reconcile contradictory structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Substituent effects : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess electronic vs. steric contributions .
- Statistical modeling : Apply multivariate analysis (e.g., PCA or QSAR) to isolate key descriptors (e.g., logP, polar surface area) driving bioactivity .
- Case study : A 2024 study found that replacing the thiophene core with pyrimidine reduced antibacterial activity but enhanced kinase inhibition, highlighting scaffold-specific effects .
Q. What computational strategies are effective for predicting off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to screen against the Protein Data Bank (PDB) for unintended targets like cytochrome P450 enzymes .
- ADMET prediction : Tools like SwissADME or ProTox-II can forecast metabolic stability (e.g., CYP3A4 liability) and hepatotoxicity .
- Dynamics simulations : Run 100-ns MD simulations in GROMACS to assess binding mode stability and ligand-induced protein conformational changes .
Q. How can researchers address challenges in polymorphism during formulation studies?
- Methodological Answer :
- Screening polymorphs : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify stable forms .
- Thermal analysis : DSC and TGA differentiate enantiotropic vs. monotropic transitions (e.g., melting points varying by 10–15°C between forms) .
- Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
